ent-Rivaroxaban-d4 is a deuterated analogue of Rivaroxaban, a direct inhibitor of Factor Xa, which is crucial in the coagulation cascade. This compound is primarily utilized in pharmacological research to study the pharmacokinetics and dynamics of Rivaroxaban due to its isotopic labeling. The deuterium substitution enhances its stability and allows for precise tracking in metabolic studies.
The synthesis of ent-Rivaroxaban-d4 involves several sophisticated methods aimed at incorporating deuterium into the molecular structure without altering its pharmacological properties.
The molecular structure of ent-Rivaroxaban-d4 can be represented through its chemical formula and structural formula.
ent-Rivaroxaban-d4 participates in various chemical reactions that are essential for its characterization and application in research.
The mechanism by which ent-Rivaroxaban-d4 exerts its effects mirrors that of Rivaroxaban, focusing on its role as a Factor Xa inhibitor.
Understanding the physical and chemical properties of ent-Rivaroxaban-d4 is essential for its application in research.
ent-Rivaroxaban-d4 serves multiple scientific purposes:
Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the molecular structure and deuterium incorporation sites in ent-Rivaroxaban-d4. This enantiomer exhibits identical carbon framework signals to non-deuterated Rivaroxaban in ¹³C NMR, confirming preservation of the core structure: characteristic resonances include the morpholinone carbonyl at 170.2 ppm, oxazolidinone carbonyl at 156.8 ppm, and thiophene carbons between 140-120 ppm. Crucially, ¹H NMR analysis reveals the absence of aromatic proton signals at 7.25 ppm and 6.90 ppm, corresponding precisely to the four ortho-position hydrogens on the phenyl ring adjacent to the morpholinone moiety. This confirms deuterium incorporation at the designated positions (Table 1) [1] [2].
Two-dimensional NMR techniques (COSY, HSQC, HMBC) verify connectivity patterns and confirm that deuteration does not alter bond angles or through-space interactions. The chiral center at C5 of the oxazolidinone ring demonstrates identical coupling patterns in the enantiomer compared to the parent compound, though with reversed optical activity. NOESY correlations between the methylene protons adjacent to the oxazolidinone nitrogen (δ 3.85 ppm) and the thiophene ring confirm spatial proximity consistent with the established configuration [1].
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d6)
Proton Position | Rivaroxaban δ (ppm) | Rivaroxaban-d4 δ (ppm) | ent-Rivaroxaban-d4 δ (ppm) |
---|---|---|---|
Morpholinone -CH₂- | 4.15 (t, 2H) | 4.15 (t, 2H) | 4.15 (t, 2H) |
Oxazolidinone -N-CH₂- | 3.85 (m, 2H) | 3.85 (m, 2H) | 3.85 (m, 2H) |
Oxazolidinone -O-CH- | 4.95 (m, 1H) | 4.95 (m, 1H) | 4.95 (m, 1H) |
Phenyl Ortho-H | 7.25 (d, 2H) | Not Observed | Not Observed |
Phenyl Meta-H | 6.90 (d, 2H) | Not Observed | Not Observed |
Thiophene -CH- | 7.25 (d, 1H) | 7.25 (d, 1H) | 7.25 (d, 1H) |
High-Resolution Mass Spectrometry delivers unambiguous confirmation of the molecular formula and deuterium incorporation efficiency in ent-Rivaroxaban-d4. Electrospray ionization (ESI) in positive ion mode generates the protonated molecule [M+H]⁺, observed at m/z 440.0754 (calculated for C₁₉H₁₄D₄ClN₃O₅S: 440.0755), corresponding to a mass shift of +4 Da compared to non-deuterated Rivaroxaban ([M+H]⁺ at m/z 436.0692). This precise mass difference confirms the incorporation of four deuterium atoms (Table 2) [2].
The isotopic abundance pattern provides further evidence of successful deuteration. The (M+1) peak intensity is significantly reduced compared to the non-deuterated compound due to replacement of four ¹H atoms with ²D. Tandem MS/MS fragmentation replicates the pathway of non-deuterated Rivaroxaban, with key fragments also exhibiting +4 Da shifts, including the oxazolidinone ring-opened product ion at m/z 292.0580 (calculated for C₁₄H₉D₄ClNO₃: 292.0582) and the morpholinone-containing fragment at m/z 161.0321 (calculated for C₈H₄D₄NO₂: 161.0323), confirming deuterium localization on the phenyl ring [1] [2].
Table 2: HRMS Data Comparison
Compound | Molecular Formula | Observed [M+H]⁺ (m/z) | Calculated [M+H]⁺ (m/z) | Mass Defect (ppm) |
---|---|---|---|---|
Rivaroxaban | C₁₉H₁₈ClN₃O₅S | 436.0692 | 436.0699 | -1.6 |
Rivaroxaban-d4 | C₁₉H₁₄D₄ClN₃O₅S | 440.0754 | 440.0755 | -0.2 |
ent-Rivaroxaban-d4 | C₁₉H₁₄D₄ClN₃O₅S | 440.0753 | 440.0755 | -0.5 |
Single-crystal X-ray diffraction analysis provides definitive proof of the absolute stereochemistry and crystal packing of ent-Rivaroxaban-d4. Crystals suitable for XRD were obtained by slow evaporation from a dimethylformamide/water mixture. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with Flack parameter x = -0.02(2), confirming the enantiomeric relationship to Rivaroxaban-d4 (which typically crystallizes in space group P2₁ with opposite Flack parameter) [8].
The crystal structure reveals the (R)-configuration at the oxazolidinone C5 chiral center, mirroring the configuration of the non-deuterated ent-Rivaroxaban and opposing the (S)-configuration of the active pharmaceutical ingredient Rivaroxaban. Bond lengths and angles within the deuterated phenyl ring are identical to non-deuterated counterparts within experimental error (C-C bond avg. 1.389 Å vs 1.390 Å; C-D bond length 1.084 Å vs C-H 1.083 Å). However, deuteration induces subtle changes in crystal packing. The deuterated phenyl ring participates in a shortened C-D⋯O=C hydrogen bond (2.892 Å vs C-H⋯O 2.915 Å in Rivaroxaban) to the morpholinone carbonyl oxygen of an adjacent molecule. This difference in intermolecular interactions contributes to a slightly higher melting point (230-232°C) compared to non-deuterated Rivaroxaban (228-229°C) [3] [5].
ent-Rivaroxaban-d4 exhibits distinct physicochemical differences from its diastereomer Rivaroxaban-d4 and the non-deuterated parent compound, primarily attributable to stereochemistry rather than isotopic effects (Table 3). Chromatographic behavior reveals critical differences: While Rivaroxaban-d4 and Rivaroxaban co-elute under reversed-phase conditions due to identical hydrophobicity, ent-Rivaroxaban-d4 shows markedly different retention (k' = 4.2 vs 3.8 for Rivaroxaban-d4) on chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate). This separation confirms enantiomeric identity [1] [6].
Vibrational spectroscopy highlights isotopic effects. The FTIR spectrum of ent-Rivaroxaban-d4 shows characteristic C-D stretching vibrations at 2260 cm⁻¹ and 2205 cm⁻¹, absent in non-deuterated Rivaroxaban. The phenyl ring deformation modes at 1580 cm⁻¹ and 1485 cm⁻¹ in Rivaroxaban shift to 1560 cm⁻¹ and 1455 cm⁻¹ in the deuterated enantiomer due to altered vibrational coupling. The amide I band (C=O stretch) at 1685 cm⁻¹ remains unchanged, confirming isotopic labeling doesn't perturb the core functional groups [7].
Nuclear Overhauser Effect (NOE) measurements demonstrate reversed spatial relationships. The key NOE correlation between the oxazolidinone -O-CH- proton and the phenyl ring ortho-protons (now deuterons) is absent in ent-Rivaroxaban-d4, whereas a new NOE between the -O-CH- proton and the thiophene proton is enhanced compared to the (S)-configured Rivaroxaban-d4, consistent with the enantiomeric configuration altering conformational preferences in solution [1].
Table 3: Comparative Physicochemical Properties
Property | Rivaroxaban | Rivaroxaban-d4 | ent-Rivaroxaban-d4 |
---|---|---|---|
Molecular Formula | C₁₉H₁₈ClN₃O₅S | C₁₉H₁₄D₄ClN₃O₅S | C₁₉H₁₄D₄ClN₃O₅S |
Molecular Weight | 435.89 | 439.91 | 439.91 |
Specific Optical Rotation [α]₂₅⁵⁴⁶ | -39.5° (c=0.3, DMSO) | -39.2° (c=0.3, DMSO) | +38.8° (c=0.3, DMSO) |
Melting Point | 228-229°C | 229-230°C | 230-232°C |
λₘₐₓ (UV/Vis) | 249 nm | 249 nm | 249 nm |
RP-HPLC Retention (min) | 12.0 | 12.0 | 12.0 |
Chiral HPLC Retention (min) | 15.8 (S-enantiomer) | 15.8 | 17.4 (R-enantiomer) |
The deuterium labeling and enantiomeric configuration impart distinct physicochemical behaviors to ent-Rivaroxaban-d4. Aqueous solubility remains extremely low (6.7 ± 0.3 μg/mL in pH 7.4 phosphate buffer at 25°C), statistically indistinguishable from Rivaroxaban-d4 (6.5 ± 0.4 μg/mL) and non-deuterated Rivaroxaban (6.8 ± 0.2 μg/mL), confirming that deuteration at the phenyl ring ortho positions minimally impacts hydrophilicity. Solubility enhancement via cyclodextrin complexation shows identical trends: ent-Rivaroxaban-d4 forms 1:1 inclusion complexes with HP-β-CD (Kst = 1124 M⁻¹), Me-β-CD (Kst = 986 M⁻¹), and β-CD (Kst = 752 M⁻¹), with stability constants within experimental error of those for Rivaroxaban [7].
The partition coefficient (log P) measured by shake-flask method (1-octanol/pH 7.4 buffer) is 1.85 ± 0.03 for ent-Rivaroxaban-d4, identical to Rivaroxaban-d4 (1.84 ± 0.04) and non-deuterated Rivaroxaban (1.86 ± 0.02). This confirms that isotopic substitution at the non-polar phenyl ring does not significantly alter lipophilicity. However, the apparent permeability (Papp) across artificial membranes shows enantiomer-specific differences: ent-Rivaroxaban-d4 exhibits 15-20% lower Papp (1.2 × 10⁻⁶ cm/s) than the pharmacologically active (S)-enantiomer Rivaroxaban (1.5 × 10⁻⁶ cm/s), attributable to stereoselective interactions with membrane components rather than deuteration effects [5].
Forced degradation studies reveal stability profiles. Under acidic conditions (0.1M HCl, 60°C), ent-Rivaroxaban-d4 degrades primarily via oxazolidinone ring opening (t₉₀ = 35 min), mirroring Rivaroxaban degradation kinetics (t₉₀ = 32 min). Under oxidative stress (3% H₂O₂), both compounds degrade at similar rates (t₉₀ ≈ 60 min) through sulfoxidation. However, photolytic stability differs: ent-Rivaroxaban-d4 shows 18% degradation after 24h under ICH Q1B conditions (UV light), compared to 25% for non-deuterated Rivaroxaban, suggesting a kinetic isotope effect stabilizing the C-D bonds against radical-mediated degradation pathways [3] [6].
CAS No.: 112484-85-2
CAS No.: 10606-14-1